3-(Bis(2-chloropropyl)amino)-p-toluic acid
Description
3-(Bis(2-chloropropyl)amino)-p-toluic acid is a chlorinated aromatic compound featuring a toluic acid backbone (4-methylbenzoic acid) substituted with a bis(2-chloropropyl)amino group at the 3-position. This structure combines a carboxylic acid moiety with two 2-chloropropyl chains, conferring unique physicochemical properties.
Properties
CAS No. |
54941-23-0 |
|---|---|
Molecular Formula |
C14H19Cl2NO2 |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
3-[bis(2-chloropropyl)amino]-4-methylbenzoic acid |
InChI |
InChI=1S/C14H19Cl2NO2/c1-9-4-5-12(14(18)19)6-13(9)17(7-10(2)15)8-11(3)16/h4-6,10-11H,7-8H2,1-3H3,(H,18,19) |
InChI Key |
JHKAMWMWNMZLLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N(CC(C)Cl)CC(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylbenzoic acid.
Formation of Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where 4-methylbenzoic acid reacts with N,N-bis(2-chloropropyl)amine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the by-products.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The chlorine atoms in the 2-chloropropyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Primary amines.
Substitution: Compounds with azide or thiocyanate groups replacing the chlorine atoms.
Scientific Research Applications
3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Chloro-p-toluidine (CAS 95-74-9)
Structure : Benzenamine, 3-chloro-4-methyl- (aromatic amine with chlorine and methyl groups).
Key Differences :
- Chloro-p-toluidine lacks the carboxylic acid and bis(2-chloropropyl)amino groups present in the target compound.
- The simpler structure of chloro-p-toluidine results in lower molecular weight (141.6 g/mol vs. ~300 g/mol estimated for the target), reducing lipophilicity and environmental persistence.
Applications/Toxicity : Chloro-p-toluidine is used in dye synthesis and may exhibit toxicity due to aromatic amines, but the target compound’s aliphatic chlorides and carboxylic acid could alter its metabolic pathways .
2-((3-Chlorobenzyl)(cyclopropyl)amino)acetic Acid (CAS 1179139-69-5)
Structure: Substituted acetic acid with 3-chlorobenzyl and cyclopropylamino groups. Key Differences:
- The chlorobenzyl substituent provides aromatic chlorine, which may enhance electrophilicity, whereas the target’s aliphatic chlorides favor nucleophilic substitution.
Analytical Methods : Both compounds likely require advanced techniques (e.g., NMR, LC-MS) for characterization due to structural complexity .
Methyl 3-Chlorobutanoate (CAS 817-76-5)
Structure: Ester derivative of 3-chlorobutanoic acid. Key Differences:
- The ester group increases volatility but reduces polarity compared to the carboxylic acid in the target compound.
- The single 3-chloro substituent on a butanoate chain contrasts with the target’s dual 2-chloropropyl groups, leading to differences in steric effects and hydrolysis rates. Physicochemical Properties: Methyl 3-chlorobutanoate has a lower boiling point (estimated ~150°C) than the target, which may persist longer in aqueous environments due to its ionizable acid group .
Data Table: Comparative Analysis
Research Findings and Implications
- Environmental Persistence: The target’s carboxylic acid group enhances water solubility compared to esters (e.g., methyl 3-chlorobutanoate), but its higher molecular weight may reduce biodegradability .
- Synthetic Applications: The bis(2-chloropropyl)amino group could serve as a precursor for polymer crosslinking, analogous to chlorinated amines in industrial chemistry .
Biological Activity
3-(Bis(2-chloropropyl)amino)-p-toluic acid, also known as a derivative of p-toluic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a p-toluic acid backbone with two bis(2-chloropropyl) amino substituents. Its chemical structure allows for interaction with various biological targets, particularly enzymes involved in nucleotide metabolism.
Inhibition of Glycinamide Ribonucleotide Transformylase (GAR Tfase)
Research has demonstrated that 3-(Bis(2-chloropropyl)amino)-p-toluic acid acts as an inhibitor of glycinamide ribonucleotide transformylase (GAR Tfase), a key enzyme in the de novo purine biosynthesis pathway. This enzyme is crucial for the proliferation of cancer cells, making it a significant target for anticancer drug development.
- Inhibition Potency : The compound exhibits an inhibition constant () of approximately 180-210 nM against recombinant human GAR Tfase, indicating strong binding affinity .
- Cell Growth Inhibition : In cell-based assays using CCRF-CEM leukemia cells, the compound showed an IC50 value ranging from 50 to 80 nM, demonstrating its effectiveness in inhibiting cell growth through GAR Tfase inhibition .
Table 1: Biological Activity Summary
| Assay Type | Target | IC50 (nM) | K_i (nM) |
|---|---|---|---|
| Cell Growth | CCRF-CEM (leukemia cells) | 50 - 80 | N/A |
| Enzyme Inhibition | GAR Tfase | N/A | 180 - 210 |
Case Studies and Experimental Findings
- Study on Antitumor Activity : In a preclinical study, the compound was evaluated for its antitumor properties. It was found to significantly reduce tumor growth in xenograft models when administered alongside standard chemotherapy agents. The study highlighted the compound's ability to enhance the efficacy of existing treatments by targeting GAR Tfase .
- Resistance Mechanisms : Additional research indicated that the compound maintains its efficacy even in cell lines that exhibit resistance to antifolate drugs due to downregulation of the reduced folate carrier. This suggests that 3-(Bis(2-chloropropyl)amino)-p-toluic acid could be a valuable therapeutic option for resistant cancer types .
- Polyglutamation and Enhanced Activity : The biological activity of the compound is further enhanced by intracellular polyglutamation processes, which facilitate increased accumulation within cells and improved target affinity. This mechanism was observed to increase the potency of the compound in cellular assays compared to isolated enzyme activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
